Glycine, N-nitroso-N-phényl-

Vue d'ensemble

Description

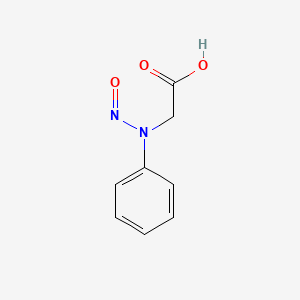

Glycine, N-nitroso-N-phenyl- is a compound that contains a total of 21 bonds. There are 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic N-nitroso group, and 1 hydroxyl group .

Synthesis Analysis

N-Nitrosamines are a class of compounds notorious for their potent carcinogenicity and their widespread occurrence throughout the human environment . The synthesis of N-nitrosamines has been studied for both synthetic applications and for understanding the mechanisms of their carcinogenicity .Molecular Structure Analysis

The Glycine, N-nitroso-N-phenyl- molecule contains a total of 21 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 N-nitroso group(s) (aromatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

N-Nitrosamines are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species .Physical And Chemical Properties Analysis

The molecular weight of Glycine, N-nitroso-N-phenyl- is 180.16 g/mol. It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count. It has 3 rotatable bonds. Its exact mass and monoisotopic mass is 180.05349212 g/mol. Its topological polar surface area is 70 Ų. It has 13 heavy atoms and its complexity is 190 .Applications De Recherche Scientifique

Fonctionnalisation de la liaison α-C(sp3)–H de dérivés de la glycine dirigée par la lumière visible

La fonctionnalisation directe de la liaison α-C(sp3)–H de dérivés de la glycine dirigée par la lumière visible est apparue comme un outil puissant pour atteindre l'objectif de modification des dérivés de la glycine. Cette méthode est avantageuse en raison de son économie atomique, de sa sélectivité, de la simplicité de la réaction et de sa durabilité .

Utilisation dans les produits chimiques de recherche

Le N-nitroso-n-phényl-glycine-anilide, un dérivé de la N-phényl-N-nitrosoglycine, est un produit chimique de recherche utile. Il est utilisé dans une variété d'applications de recherche et est disponible en quantités importantes .

Réactions radicalaires impliquant des nitro

La chimie du radical nitro généré à partir de différents réactifs de nitration est discutée en détail, donnant ainsi naissance à des composés contenant du nitro ainsi qu'à des dérivés d'isoxazoline .

Synthèse de N-nitrosamines

Les composés N-nitroso ont été utilisés dans divers traitements, notamment le cancer, les maladies cardiovasculaires, les troubles du système nerveux central et les maladies liées à l'immunité et aux troubles physiologiques . Par exemple, un dérivé de la N-nitrosoaniline, la déphostatine, est connu pour être un inhibiteur potentiel des enzymes contenant de la cystéine telles que les protéines tyrosine phosphatases, la papaïne et la caspase .

Synthèse et propriétés des N-substitués maléimides

Les dérivés N-substitués du maléimide (RMIs) et leurs polymères sont connus pour présenter une excellente stabilité thermique et des propriétés d'attraction d'électrons basées sur un cycle à cinq chaînons rigide dans la chaîne principale .

Retractation de la N-phénylglycine en tant que photoinitiateur polyvalent

Bien que l'article original ait été rétracté, il convient de noter que la N-phénylglycine était initialement considérée comme un photoinitiateur polyvalent sous LED proche UV .

Mécanisme D'action

Target of Action

Glycine, N-nitroso-N-phenyl-, also known as N-Phenyl-N-nitrosoglycine, is a nitrosamine compound . Nitrosamines are known to be impurities in drugs . They require reliable separation of target analytes and detection limits in the low ppb range .

Mode of Action

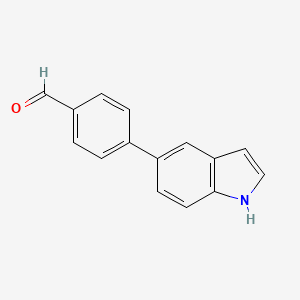

Nitro-containing compounds, such as N-Phenyl-N-nitrosoglycine, have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway . The nitrosyl N-atom would be attacked by the nucleophilic indole to give the nitroso compound .

Biochemical Pathways

Glycine, a non-essential amino acid, is a substrate for a wide range of metabolic processes . It exerts its anti-inflammatory effects throughout the modulation of the expression of nuclear factor kappa B (NF-κB) in many cells . The microbiota-dependent metabolism of phenylalanine produces phenylacetyl acid (PAA), which conjugates with glycine in the liver and kidney to form phenylacetylglycine .

Pharmacokinetics

It’s known that nitrosamines are impurities in drugs and require reliable separation of target analytes .

Result of Action

Nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .

Action Environment

The fda and ema recommend a three-step approach to control nitrosamine impurities in pharmaceutical products . This suggests that the action, efficacy, and stability of N-Phenyl-N-nitrosoglycine could be influenced by environmental factors such as the presence of other compounds and conditions in the pharmaceutical manufacturing process .

Orientations Futures

The detection of N-nitroso-N-phenyl-glycine impurities in medicines has posed a great challenge to manufacturers of drug products and regulators alike. The pharmaceutical industry should continue to work on potential mitigation strategies and generation of additional scientific data to address the mechanistic gaps .

Propriétés

IUPAC Name |

2-(N-nitrosoanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-8(12)6-10(9-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEVGCXYIMMVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214359 | |

| Record name | Glycine, N-nitroso-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6415-68-5 | |

| Record name | Glycine, N-nitroso-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-nitroso-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[nitroso(phenyl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

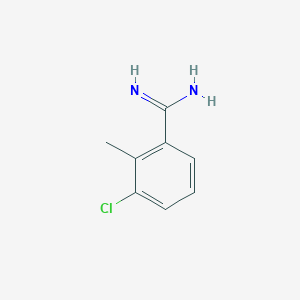

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

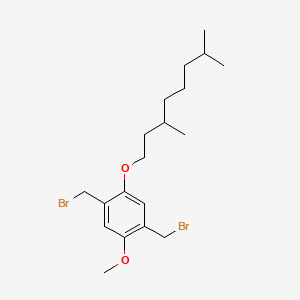

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1622992.png)

![2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile](/img/structure/B1622995.png)

![2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid](/img/structure/B1622998.png)

![2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide](/img/structure/B1623000.png)

![Ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-methyl-phenylsilane](/img/structure/B1623008.png)